molecular formula C10H16Cl2N2O2 B1389593 3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride CAS No. 1185295-17-3

3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride

Cat. No.: B1389593
CAS No.: 1185295-17-3
M. Wt: 267.15 g/mol
InChI Key: MYGAJHVVVCGHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride is a chemical compound with a molecular formula of C9H14Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and glycine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol or amine derivative.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.

    Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals

Properties

IUPAC Name

3-[methyl(pyridin-3-ylmethyl)amino]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-12(6-4-10(13)14)8-9-3-2-5-11-7-9;;/h2-3,5,7H,4,6,8H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAJHVVVCGHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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